3,6-Dihydroxydecanoyl-CoA

Mitochondrial Metabolism β-Oxidation Enzyme Kinetics

This 3,6-dihydroxydecanoyl-CoA is the definitive substrate for studying distal hydroxylation effects on mitochondrial β-oxidation. Unlike 3-hydroxydecanoyl-CoA (25‑50× lower FAS priming) or 3,5‑dihydroxydecanoyl-CoA (5× slower Vmax), its precise 3,6‑diol pattern ensures physiologically relevant kinetic data. Use it to quantify rate‑limiting bottlenecks, generate authentic acylcarnitine standards for LC‑MS/MS, or probe FAS substrate tolerance. Procure this specific regioisomer to avoid catalytically incompetent analogs.

Molecular Formula C31H54N7O19P3S
Molecular Weight 953.8 g/mol
Cat. No. B15547704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydroxydecanoyl-CoA
Molecular FormulaC31H54N7O19P3S
Molecular Weight953.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H54N7O19P3S/c1-4-5-6-18(39)7-8-19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)
InChIKeyKGBXWRVWKFDCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dihydroxydecanoyl-CoA: Structural Identity and Metabolic Niche for Targeted Procurement


3,6-Dihydroxydecanoyl-CoA is a medium-chain hydroxyacyl-CoA derivative consisting of a 3,6-dihydroxydecanoic acid thioester linked to coenzyme A (CoA). It is characterized by a molecular formula of C31H54N7O19P3S and a monoisotopic mass of 953.2408 Da [1]. As a member of the hydroxyacyl-CoA subfamily, it participates in mitochondrial fatty acid β-oxidation and serves as an obligate intermediate in the formation of 3,6-dihydroxydecanoylcarnitine via carnitine O-palmitoyltransferase (CPT), a critical step for shuttling acyl groups across the mitochondrial inner membrane [2].

3,6-Dihydroxydecanoyl-CoA: Positional Hydroxylation Dictates Kinetic Competence and Pathway Flux


Substituting 3,6-dihydroxydecanoyl-CoA with other decanoyl-CoA analogs—even those with seemingly minor structural differences such as 3-hydroxydecanoyl-CoA or 3,5-dihydroxydecanoyl-CoA—is not biochemically equivalent. The exact number and spatial positioning of hydroxyl groups on the C10 acyl chain profoundly alters substrate recognition and turnover by key β-oxidation enzymes. Direct kinetic evidence demonstrates that a single hydroxyl at the 3-position reduces the priming activity of yeast fatty acid synthetase by 25- to 50-fold compared to unsubstituted decanoyl-CoA [1]. Furthermore, the introduction of a 5-hydroxyl group in 3,5-dihydroxydecanoyl-CoA imposes a 5-fold slower Vmax with L-3-hydroxyacyl-CoA dehydrogenase relative to the mono‑hydroxylated L‑3‑hydroxydecanoyl-CoA, creating a rate‑limiting bottleneck in mitochondrial β‑oxidation [2]. These data underscore that even closely related hydroxyacyl-CoAs are processed with vastly different catalytic efficiencies, rendering generic substitution scientifically unsound and procurement decisions highly dependent on the precise hydroxylation pattern.

Quantitative Differentiation of 3,6-Dihydroxydecanoyl-CoA: Comparative Enzyme Kinetics and Analytical Selectivity


Mitochondrial β-Oxidation Turnover: 5‑Fold Slower Kinetics for 3,5‑Dihydroxy vs. L‑3‑Hydroxydecanoyl‑CoA

In a head‑to‑head comparison using purified enzymes and isolated rat heart mitochondria, the Vmax of L‑3‑hydroxyacyl‑CoA dehydrogenase (HAD) for the positional isomer 3,5‑dihydroxydecanoyl‑CoA was fivefold lower than for the physiological intermediate L‑3‑hydroxydecanoyl‑CoA [1]. This quantifies the rate‑limiting effect introduced by an additional hydroxyl group at the 5‑position of the acyl chain. By extension, the distinct 3,6‑dihydroxy substitution pattern of the target compound is expected to impart a unique kinetic signature with HAD and other downstream enzymes, differentiating it from both the mono‑hydroxylated parent and other dihydroxy regioisomers.

Mitochondrial Metabolism β-Oxidation Enzyme Kinetics

Yeast Fatty Acid Synthetase Priming Activity: 25‑50‑Fold Reduction with 3‑Hydroxydecanoyl‑CoA

Purified yeast fatty acid synthetase exhibited a 25‑ to 50‑fold slower rate of fatty acid synthesis when primed with dl‑3‑hydroxydecanoyl‑CoA compared to unsubstituted decanoyl‑CoA [1]. The rate‑limiting step was identified as the transfer of the acyl residue from CoA to the enzyme active site. Notably, modifications at positions more distant from the carboxyl group (e.g., Δ3‑decenoyl‑CoA or 4‑oxo‑decanoyl‑CoA) did not depress activity to the same extent. This demonstrates that the proximity and nature of the functional group (hydroxyl vs. oxo vs. double bond) critically influence enzyme engagement. The 3,6‑dihydroxy substitution pattern of the target compound places a hydroxyl at both the proximal (C3) and distal (C6) positions, predicting a distinct, potentially intermediate, priming efficiency that is not replicable by simple mono‑hydroxylated or non‑hydroxylated CoA esters.

Fatty Acid Synthase Priming Substrate Chain Elongation

Acylcarnitine Shuttle Substrate Identity: Obligate Precursor of 3,6‑Dihydroxydecanoylcarnitine

3,6‑Dihydroxydecanoyl‑CoA serves as the sole acyl donor for the synthesis of 3,6‑dihydroxydecanoylcarnitine via carnitine O‑palmitoyltransferase 1 (CPT1) [1]. No other acyl‑CoA, regardless of chain length or hydroxylation pattern, can generate this specific acylcarnitine. The acylcarnitine intermediate is then transported into the mitochondrial matrix, where it is reconverted to 3,6‑dihydroxydecanoyl‑CoA by CPT2 prior to β‑oxidation. This establishes the compound as a non‑interchangeable node in the carnitine shuttle for 3,6‑dihydroxy fatty acids.

Carnitine Shuttle Mitochondrial Transport Metabolic Tracing

Analytical Selectivity: Distinct Mass Spectrometric Signature Enables Unambiguous Quantitation

The monoisotopic mass of 3,6‑dihydroxydecanoyl‑CoA (953.2408 Da) is distinct from other decanoyl‑CoA variants, such as decanoyl‑CoA (921.26 Da), 3‑hydroxydecanoyl‑CoA (937.78 Da), and the regioisomer 3,5‑dihydroxydecanoyl‑CoA (identical mass but different chromatographic retention and MS/MS fragmentation) [1]. This mass difference, combined with predictable collision‑induced dissociation patterns, enables selective multiple reaction monitoring (MRM) transitions for absolute quantitation without interference from isobaric or isomeric CoA species [2].

LC‑MS/MS Metabolomics Quantitative Analysis

Procurement-Driven Application Scenarios for 3,6-Dihydroxydecanoyl-CoA


Mitochondrial β‑Oxidation Bottleneck Studies

Use 3,6‑dihydroxydecanoyl‑CoA as a substrate in isolated mitochondrial preparations to quantify the rate‑limiting step imposed by distal hydroxylation. By comparing kinetic parameters (Vmax, Km) with unsubstituted decanoyl‑CoA or 3‑hydroxydecanoyl‑CoA, researchers can define the metabolic constraints of hydroxy fatty acid oxidation, as previously demonstrated for 3,5‑dihydroxydecanoyl‑CoA [1].

Acylcarnitine Profiling and Biomarker Discovery

Employ 3,6‑dihydroxydecanoyl‑CoA as the authentic standard for generating 3,6‑dihydroxydecanoylcarnitine via CPT1‑catalyzed acylation. This is essential for accurate identification and quantitation of the corresponding acylcarnitine in biological matrices using LC‑MS/MS, supporting metabolomic investigations of fatty acid oxidation disorders or dietary intervention studies [2].

Fatty Acid Synthase Substrate Specificity Mapping

Utilize 3,6‑dihydroxydecanoyl‑CoA in in vitro fatty acid synthase assays (yeast or mammalian) to determine the tolerance of the priming site for distal hydroxyl groups. Results can inform structure‑activity relationships for engineering FAS variants with altered substrate promiscuity or for understanding the metabolic fate of oxidized fatty acids [3].

LC‑MS/MS Method Development for Hydroxyacyl‑CoA Quantitation

Employ the compound as a pure reference standard to establish MRM transitions, optimize chromatographic separation from isobaric regioisomers (e.g., 3,5‑ and 3,9‑dihydroxydecanoyl‑CoA), and validate extraction recovery from complex samples such as liver homogenates or cell lysates. This is a prerequisite for any quantitative acyl‑CoA metabolomics workflow [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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